Cas no 1784792-02-4 ((1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine)

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 化学的及び物理的性質
名前と識別子
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- F2198-0507
- (2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanamine
- 1784792-02-4
- (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
- AKOS024193859
- 1H-Pyrazole-5-methanamine, 1-ethyl-3-(3-pyridinyl)-
-
- インチ: 1S/C11H14N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2,7,12H2,1H3
- InChIKey: LGRMRHCSHMDGGC-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(CN)=CC(C2C=NC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 202.121846464g/mol
- どういたいしつりょう: 202.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- ふってん: 374.0±32.0 °C(Predicted)
- 酸性度係数(pKa): 9.12±0.29(Predicted)
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-0507-5g |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 95%+ | 5g |
$1317.0 | 2023-09-06 | |
Life Chemicals | F2198-0507-10g |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 95%+ | 10g |
$1844.0 | 2023-09-06 | |
TRC | E153511-500mg |
(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 500mg |
$ 410.00 | 2022-06-05 | ||
Life Chemicals | F2198-0507-0.5g |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 95%+ | 0.5g |
$417.0 | 2023-09-06 | |
Life Chemicals | F2198-0507-0.25g |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 95%+ | 0.25g |
$396.0 | 2023-09-06 | |
Life Chemicals | F2198-0507-2.5g |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 95%+ | 2.5g |
$878.0 | 2023-09-06 | |
TRC | E153511-1g |
(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 1g |
$ 635.00 | 2022-06-05 | ||
TRC | E153511-100mg |
(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F2198-0507-1g |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
1784792-02-4 | 95%+ | 1g |
$439.0 | 2023-09-06 |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamineに関する追加情報
Compound CAS No. 1784792-02-4: (1-Ethyl-3-(Pyridin-3-Yl)-1H-Pyrazol-5-Yl)Methanamine
The compound with CAS No. 1784792-02-4, known as (1-Ethyl-3-(Pyridin-3-Yl)-1H-Pyrazol-5-Yl)Methanamine, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring system with a pyridine moiety and an ethyl group, making it a versatile building block for various chemical reactions and applications.
Pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key structural component of this compound. The presence of the pyridine ring at the 3-position of the pyrazole further enhances its electronic properties, making it an attractive candidate for studies in medicinal chemistry. Recent research has focused on the potential of this compound as a precursor for drug development, particularly in the design of bioactive molecules targeting specific biological pathways.
The synthesis of (1-Ethyl-3-(Pyridin-3-Yl)-1H-Pyrazol-5-Yl)Methanamine involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization at the 5-position with an ethyl group and subsequent coupling with a pyridine derivative. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for downstream applications.
One of the most promising applications of this compound lies in its ability to act as a ligand in metal-mediated catalytic reactions. Recent studies have demonstrated its effectiveness in facilitating cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as a chelating agent to stabilize metal catalysts. This property makes it valuable in the synthesis of complex organic molecules, including those with potential pharmaceutical relevance.
In addition to its catalytic applications, (1-Ethyl-3-(Pyridin-3-Yl)-1H-Pyrazol-5-Yl)Methanamine has shown potential in the field of materials science. Its ability to form stable coordination complexes with transition metals has led to investigations into its use in the development of new materials for energy storage and sensing applications. For instance, researchers have explored its role in creating metal-organic frameworks (MOFs) that exhibit exceptional gas adsorption properties.
Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation across its aromatic systems, which contributes to its stability and reactivity. These insights have been instrumental in guiding experimental studies aimed at optimizing its synthesis and exploring new reaction pathways.
The biological activity of (1-Ethyl-3-(Pyridin-3-Yl)-1H-Pyrazol-5-Yl)Methanamine has been another area of intense research interest. Preclinical studies have shown that it possesses moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. However, further studies are required to evaluate its selectivity and toxicity profile before it can be considered for clinical trials.
Another intriguing aspect of this compound is its role in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for self-assembling systems. Researchers have utilized this property to design supramolecular polymers that exhibit unique mechanical and optical properties, opening up new possibilities in polymer science.
In conclusion, (1-Ethyl-3-(Pyridin-3-Yl)-1H-Pyrazol-5-Yl)Methanamine is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with its versatile reactivity and electronic properties, positions it as a valuable tool for advancing both fundamental and applied research. As ongoing studies continue to uncover new insights into its potential, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and beyond.
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